Methyl 3-(4-cyanobenzyloxy)benzoate
Description
Methyl 3-(4-cyanobenzyloxy)benzoate is a synthetic benzoate ester derivative featuring a 4-cyanobenzyloxy substituent at the 3-position of the aromatic ring. Its structure combines a methyl ester group at the para position of the benzoate core with a benzyl ether linkage modified by a cyano group at the benzyl moiety. This compound is typically synthesized via nucleophilic aromatic substitution, where a hydroxyl group on the benzoate core reacts with a 4-cyanobenzyl halide (e.g., bromide or chloride) in the presence of a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) .
Properties
Molecular Formula |
C16H13NO3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 3-[(4-cyanophenyl)methoxy]benzoate |
InChI |
InChI=1S/C16H13NO3/c1-19-16(18)14-3-2-4-15(9-14)20-11-13-7-5-12(10-17)6-8-13/h2-9H,11H2,1H3 |
InChI Key |
NHNKMGDEPNUWGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Synthetic Efficiency: The cyano-substituted compound’s synthesis follows a standard nucleophilic substitution protocol, similar to nitro-substituted analogs like 5a . Phenolic ether derivatives like C3 show higher yields (96%), likely due to milder reaction conditions or superior leaving-group reactivity .
Nitro-substituted analogs (e.g., 5a) may exhibit higher polarity and acidity, influencing solubility and crystallization behavior .
Applications: this compound is primarily utilized in medicinal chemistry as a precursor for amidoximes, which are explored for metal chelation or enzyme inhibition . Nitro derivatives like 5a are common intermediates in organic synthesis, while phenolic ethers (e.g., C3) serve as building blocks for antioxidants or polymer precursors .
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